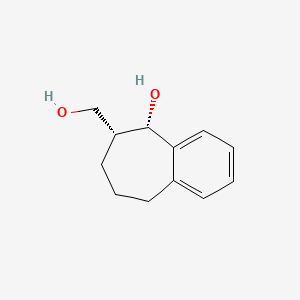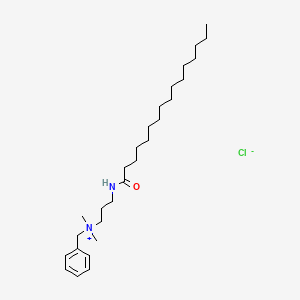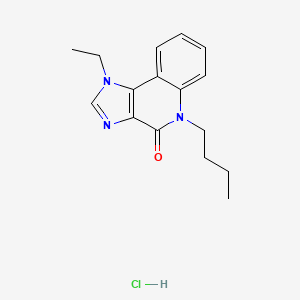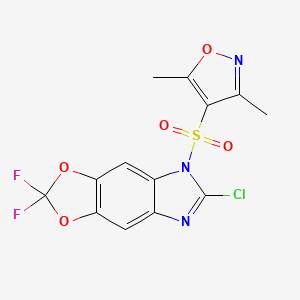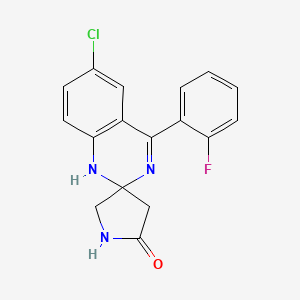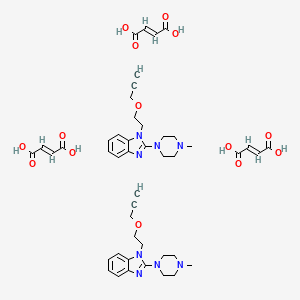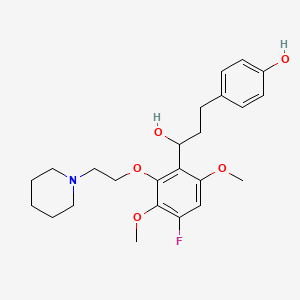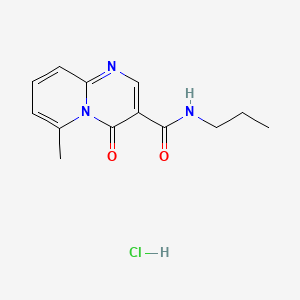
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate β-ketoester in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with reaction times ranging from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to changes in its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or halogen substituents.
科学的研究の応用
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
作用機序
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide: A closely related compound with similar structural features but different substituents.
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Another similar compound with a methyl group at the 6-position.
N-Propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: A compound with a propyl group attached to the nitrogen atom.
Uniqueness
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methyl and propyl groups, along with the monohydrochloride salt form, can influence its solubility, stability, and reactivity compared to other similar compounds .
特性
CAS番号 |
125055-77-8 |
|---|---|
分子式 |
C13H16ClN3O2 |
分子量 |
281.74 g/mol |
IUPAC名 |
6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-3-7-14-12(17)10-8-15-11-6-4-5-9(2)16(11)13(10)18;/h4-6,8H,3,7H2,1-2H3,(H,14,17);1H |
InChIキー |
APUUGBZGNWRQHK-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





